molecular formula C10H6ClN3 B1454915 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1235439-74-3

1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1454915
M. Wt: 203.63 g/mol
InChI Key: GLPMKSMXDTXFQI-UHFFFAOYSA-N
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Description

“1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are found in many important drugs .


Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions that “1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile” can undergo would depend on the reaction conditions and the other compounds present .

Scientific Research Applications

Synthesis of Novel Compounds

A study by Khalifa, Al-Omar, and Taha (2017) presented the synthesis of new compounds by reacting 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with different methyl aryl ketones, emphasizing its potential in creating pyrenyl-pyrazole functions for chemical analysis and possible pharmacological uses (Khalifa, Al-Omar, & Taha, 2017).

Structural and Optical Characteristics

Zedan, El-Taweel, and El-Menyawy (2020) investigated two pyridine derivatives, including a related compound, for their structural, optical, and junction characteristics. Their work provides insights into the material's properties for electronics and photonics, indicating its potential in developing devices like photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).

Anti-inflammatory and Antifungal Activities

Research into the anti-inflammatory and antifungal properties of pyrazole derivatives, including those synthesized from 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, reveals potential therapeutic applications. For instance, Gadhave and Bhagwat (2017) studied the anti-inflammatory activity of chalcones and pyridine-3-carbonitrile derivatives, showing promise for medical applications (Gadhave & Bhagwat, 2017).

Antiproliferative Effects

Alfei, Spallarossa, Lusardi, and Zuccari (2022) explored water-soluble formulations of a pyrazole derivative for its in vitro antiproliferative effects on different cancer cell lines, using nanotechnological approaches for solubilization. This study underscores the compound's potential in cancer therapy (Alfei, Spallarossa, Lusardi, & Zuccari, 2022).

properties

IUPAC Name

1-(3-chlorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-9-2-1-3-10(4-9)14-7-8(5-12)6-13-14/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPMKSMXDTXFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701253405
Record name 1-(3-Chlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

CAS RN

1235439-74-3
Record name 1-(3-Chlorophenyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235439-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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